6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Description
Properties
IUPAC Name |
6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-4-5-14-6-11-17-19(12-14)26-21-22-20(18(13-24)23(17)21)15-7-9-16(25-2)10-8-15/h6-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEQYQSAEXXAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of 2-aminobenzothiazole derivatives with appropriate aldehydes and butyl-substituted phenyl compounds under reflux conditions in the presence of a suitable catalyst . The reaction conditions often involve solvents like ethanol or dioxane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[2,1-b]benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde showed efficacy against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 (Human Myeloid Leukemia) | 0.24 - 1.72 |
| Compound B | SK-MEL-1 (Melanoma) | 2.09 - 8.95 |
These compounds induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Antiulcer Activity
The imidazo[2,1-b]benzothiazole compounds have also been investigated for their antiulcer properties. A patent describes their effectiveness as antiulcer agents, suggesting that modifications to the benzothiazole structure can enhance pharmacological activity . The following table summarizes findings from various studies:
| Compound | Activity Type | Reference |
|---|---|---|
| Compound C | Antiulcer | EP0347880A2 |
| Compound D | Anticancer | PMC7550299 |
Photophysical Properties
The unique structure of this compound allows for interesting photophysical properties. Studies have shown that such compounds can be utilized in organic light-emitting diodes (OLEDs) due to their luminescent characteristics .
Synthesis of New Materials
The compound serves as a precursor for synthesizing novel materials with enhanced electronic properties. Its derivatives have been used to create polymeric materials with improved conductivity and stability .
Synthesis and Characterization
A notable study involved synthesizing derivatives of imidazo[2,1-b]benzothiazole and characterizing their structural properties through techniques like NMR and X-ray crystallography. The results indicated a stable arrangement of molecules conducive to biological activity .
Biological Testing
In vivo studies demonstrated that certain derivatives of the compound exhibited reduced tumor growth in animal models of leukemia and melanoma, further supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituents at Position 6
- 6-Fluoro substitution : 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole () replaces the butyl group with fluorine. The smaller, electron-withdrawing fluorine atom enhances planarity of the benzothiazole core (dihedral angles: 4.04–4.87°), improving π-π stacking interactions in crystal packing . However, the absence of a lipophilic butyl group may reduce membrane permeability compared to the target compound.
- 6-Bromo substitution: 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde () introduces a bulky bromophenyl group, increasing molecular weight (Mr = 377.2 g/mol) and polarizability.
Table 1: Substituent Effects at Position 6
Substituents at Position 2
- 4-Methoxyphenyl vs. However, the methoxy group in the target compound offers electron-donating effects, stabilizing the aromatic system and modulating metabolic stability .
Functional Group at Position 1
- Carbaldehyde vs. Oxime : 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime () replaces the carbaldehyde with an oxime group. Oximes can act as prodrugs or chelators, but the carbaldehyde in the target compound provides a direct site for Schiff base formation, useful in covalent inhibitor design .
Physicochemical Properties
- Crystallinity: The 6-fluoro analog crystallizes in a monoclinic P21 space group with Z = 4, forming weak C–H···O hydrogen bonds. The butyl group in the target compound may disrupt crystal packing, reducing crystallinity but improving solubility .
Biological Activity
6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure that includes an imidazole ring fused with a benzothiazole moiety. The presence of the methoxyphenyl group is critical for its biological activity. The molecular formula is C18H20N2OS, with a molecular weight of approximately 314.43 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives effectively inhibited bacterial growth, outperforming traditional antibiotics such as ampicillin and streptomycin against various strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity (μg/mL) | Reference Drug Activity (μg/mL) |
|---|---|---|
| This compound | 0.008 | 0.012 (ampicillin) |
Antitumor Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism appears to involve the inhibition of Bcl-2 family proteins, which are crucial for regulating apoptosis .
Case Study: Antitumor Efficacy
A recent study assessed the cytotoxic effects of this compound on A-431 human epidermoid carcinoma cells and Jurkat T cells. The results indicated an IC50 value significantly lower than that of doxorubicin, suggesting a promising therapeutic index for further development .
The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors in target cells:
- Topoisomerase Inhibition : The compound has been shown to inhibit bacterial topoisomerases (GyrB and ParE), which are essential for DNA replication .
- Apoptosis Induction : By modulating the expression of Bcl-2 proteins, it promotes apoptotic pathways in cancer cells .
Toxicology Studies
Preliminary toxicological assessments indicate that the compound exhibits low toxicity against normal human liver cells (HepG2), suggesting a favorable safety profile for therapeutic use .
Q & A
Basic: What synthetic strategies are commonly employed for preparing imidazo[2,1-b]thiazole derivatives like 6-butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde?
Answer:
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization reactions between substituted benzothiazole amines and α-halo ketones or phenacyl bromides. For example:
- Cyclization : Reacting 5-fluorobenzothiazole amine with 2-bromo-1-(4-methoxyphenyl)ethanone under microwave irradiation (130°C, ethanol) yields fused imidazo-thiazole scaffolds .
- Solvent-Free Methods : Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions can enhance reaction efficiency and reduce purification steps .
- Purification : Recrystallization from ethanol-DMF mixtures is effective for isolating high-purity crystals .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
Structural validation relies on a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Key signals include singlet peaks for methyl groups (δ ~2.28 ppm) and exchangeable protons (e.g., amide NH at δ ~12.08 ppm) .
- Mass Spectrometry (MS) : [M+1] peaks (e.g., m/z = 261.2 for intermediate esters) confirm molecular weights .
- X-ray Crystallography : Planarity of benzothiazole rings (deviation <0.045 Å) and dihedral angles (e.g., 4.87° between benzothiazole and phenyl rings) provide 3D structural insights .
Advanced: How can reaction conditions be optimized to improve yields of imidazo[2,1-b]thiazole derivatives?
Answer:
Optimization involves systematic variation of parameters:
- Temperature and Heating Methods : Microwave irradiation (e.g., 45 min at 130°C) often accelerates reactions compared to conventional reflux (4–6 hours) .
- Catalyst Selection : Hunig’s base (N,N-diisopropylethylamine) or HATU improves amide coupling efficiency in multi-step syntheses .
- Solvent Choice : Ethanol balances reactivity and solubility, while solvent-free conditions reduce side reactions in acylation steps .
Advanced: What methodologies are used to evaluate the biological activity of this compound?
Answer:
Biological evaluation typically includes:
- In Vitro Assays : Anticancer activity is assessed via cell viability assays (e.g., MTT) against tumor cell lines, with IC₅₀ values calculated from dose-response curves .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or proteases, guided by crystallographic data .
- ADMET Profiling : Metabolic stability (e.g., cytochrome P450 inhibition) and toxicity (Ames test) are evaluated to prioritize lead compounds .
Advanced: How do crystallographic data inform the compound’s physicochemical properties?
Answer:
Crystal structure analysis reveals:
- Hydrogen Bonding : Weak C–H···O interactions (e.g., 2.58 Å) stabilize supramolecular chains, influencing solubility and crystal packing .
- Planarity : Near-planar benzothiazole systems (deviation <0.05 Å) enhance π-π stacking, relevant for material science applications .
- Conformational Flexibility : Dihedral angles (e.g., 4.04° between aromatic rings) affect binding to biological targets .
Advanced: How should researchers address discrepancies in synthetic or analytical data?
Answer:
Contradictions are resolved via:
- Cross-Validation : Replicate syntheses under reported conditions (e.g., microwave vs. reflux) and compare yields/purity .
- Multi-Technique Analysis : Combine HPLC, NMR, and HRMS to confirm compound identity when spectral data conflict .
- Computational Modeling : Density functional theory (DFT) predicts stable conformers, aligning with experimental crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
